molecular formula C16H16O4 B455592 methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate

methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate

Cat. No.: B455592
M. Wt: 272.29 g/mol
InChI Key: YLGNUGAHLUSIIH-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₅H₁₆O₃
  • IUPAC Name : this compound

The structure features a furan ring and an indene moiety, which contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds with similar structural features can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 1: Summary of Anti-inflammatory Studies

CompoundModelActivityReference
Compound ARat paw edemaSignificant reduction in swelling
Compound BLPS-induced inflammation in miceDecreased IL-6 and TNF-alpha levels
Methyl 5-[(2,3-dihydro-1H-indene)]In vitro macrophage modelInhibition of COX enzymes

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. The results indicate promising cytotoxic effects, particularly against breast cancer (T-47D) and liver cancer (HepG2) cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/mL)Reference
T-47D48.58 ± 0.96
HepG2127.45 ± 25.76

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways or cellular proliferation processes. The indene moiety is believed to enhance binding affinity to these targets, thus modulating their activity.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving rat models subjected to induced paw edema, administration of methyl 5-[(2,3-dihydro-1H-indene)] resulted in a statistically significant reduction in swelling compared to control groups. The study highlighted the potential of this compound as a therapeutic agent for inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of methyl 5-[(2,3-dihydro-1H-indene)] on T-47D and HepG2 cells. The results showed that the compound induced apoptosis in these cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.

Properties

IUPAC Name

methyl 5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-16(17)15-8-7-14(20-15)10-19-13-6-5-11-3-2-4-12(11)9-13/h5-9H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGNUGAHLUSIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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